molecular formula C11H12BrNO B136515 N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide CAS No. 157701-33-2

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide

Cat. No.: B136515
CAS No.: 157701-33-2
M. Wt: 254.12 g/mol
InChI Key: BSZWXNUSLPNWEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Bromo-2,3-dihydro-1H-inden-5-yl)acetamide is a bicyclic acetamide derivative featuring a bromine substituent at position 6 of the inden ring and an acetamide group at position 4. It is commercially available as a pharmaceutical intermediate (industrial/pharma grade, 99% purity) and is synthesized via undisclosed methods, though related compounds often employ palladium catalysis or halogenation strategies . Its molecular formula is C₁₁H₁₂BrNO, with a molecular weight of 266.13 g/mol .

Properties

IUPAC Name

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-7(14)13-11-6-9-4-2-3-8(9)5-10(11)12/h5-6H,2-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZWXNUSLPNWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C2CCCC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439316
Record name 5-acetamido-6-bromoindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157701-33-2
Record name 5-acetamido-6-bromoindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromine in Acetic Acid

The most widely reported method involves electrophilic aromatic bromination of 5-acetamidoindane using molecular bromine (Br₂) in glacial acetic acid. This approach leverages the acetamide group’s directing effects to achieve regioselectivity at the 6-position.

Procedure :

  • Reactants : 5-Acetamidoindane (1 equiv.), Br₂ (1.2 equiv.), glacial acetic acid (solvent).

  • Conditions : 15°C, 1 hour under stirring.

  • Workup : The reaction mixture is quenched with ice-cold water, neutralized with sodium hydroxide, and extracted with dichloromethane. The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure.

  • Yield : 70%.

Mechanistic Insight :
The acetamide group activates the aromatic ring via electron donation, directing bromination to the para position (C6). The low temperature minimizes di- or polybromination byproducts.

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 7.38 (s, 1H, H-7), 8.14 (s, 1H, H-4), 2.72–3.05 (m, 4H, CH₂), 2.15 (s, 3H, CH₃).

  • Regioselectivity : Para coupling between H-4 and H-7 (J < 1 Hz) confirms bromination at C6.

NBS-Mediated Bromination

NBS with NaClO₄–SiO₂ in PEG-400

NBS offers a milder alternative to molecular bromine, particularly for substrates sensitive to strong acids. This method employs a heterogeneous catalyst system to enhance selectivity.

Procedure :

  • Reactants : 5-Acetamidoindane (1 equiv.), NBS (1.1 equiv.), NaClO₄–SiO₂ (catalyst), PEG-400 (solvent).

  • Conditions : Room temperature, 30 days.

  • Workup : The catalyst is filtered, and the product is purified via column chromatography (hexane/ethyl acetate).

  • Yield : 28–40% (mixture of mono- and dibrominated products).

Limitations :
Prolonged reaction times and competing hydrolysis of the acetamide group reduce yields. The acidic byproduct HBr promotes partial deacetylation, necessitating careful pH control.

Acetylation of 6-Bromo-5-aminoindane

Two-Step Synthesis via Amine Intermediate

This route involves bromination of 5-aminoindane followed by acetylation, offering flexibility for late-stage functionalization.

Step 1: Bromination of 5-Aminoindane

  • Reactants : 5-Aminoindane (1 equiv.), Br₂ (2.2 equiv.), acetic acid.

  • Conditions : 0°C to room temperature, 24 hours.

  • Product : 4,6-Dibromoindane-5-amine (75% yield).

Step 2: Selective Acetylation

  • Reactants : 6-Bromo-5-aminoindane (1 equiv.), acetic anhydride (1.1 equiv.), pyridine (base).

  • Conditions : Room temperature, 2 hours.

  • Yield : 85–90%.

Advantages :

  • Enables modular synthesis of derivatives by varying bromination and acetylation steps.

  • Avoids overbromination through stoichiometric control.

Comparative Analysis of Methods

MethodReagentsTemperatureTimeYieldKey Advantage
Direct Bromination (Br₂)Br₂, AcOH15°C1 h70%High regioselectivity
NBS-MediatedNBS, NaClO₄–SiO₂RT30 d28–40%Mild conditions
Two-Step AcetylationBr₂, Ac₂O0–25°C26 h75–90%Modularity

Key Findings :

  • Direct Bromination is optimal for scalability and efficiency, though it requires careful handling of corrosive Br₂.

  • NBS Methods suit acid-sensitive substrates but suffer from low yields due to side reactions.

  • Two-Step Synthesis provides flexibility but introduces complexity with intermediate purification.

Mechanistic Considerations

Electrophilic Aromatic Substitution

The acetamide group’s +M effect directs electrophiles to the para position. Bromine (Br⁺) generated in situ attacks C6, stabilized by resonance with the acetamide.

Competing Reactions

  • Overbromination : Excess Br₂ or prolonged reaction times lead to dibrominated byproducts (e.g., 4,6-dibromo derivatives).

  • Hydrolysis : HBr byproducts can deacetylate the amine, necessitating neutralization during workup.

Scalability and Industrial Applications

Kilogram-Scale Synthesis

A patented route (Chemicalbook, 2018) reports a 98% yield using HCl-mediated hydrolysis of N-(6-bromo-1-oxo-indan-5-yl)acetamide, though this targets a related indanone derivative. Adaptations for N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide would require re-optimization to retain the acetamide group.

Cost Analysis

  • Br₂ Method : Low cost (~$50/kg for Br₂) but high safety overhead.

  • NBS Method : Higher reagent cost (~$500/kg for NBS) limits industrial use .

Chemical Reactions Analysis

Bromination and Halogenation Reactions

The bromine atom at C6 enables further electrophilic substitution reactions under controlled conditions. Key findings include:

  • Photobromination : Exposure to N-bromosuccinimide (NBS) and UV light (250 W) in CCl₄ generates polybrominated derivatives, though yields are often low due to competing decomposition .

  • Electrophilic Substitution : Reactions with molecular bromine (Br₂) in acetic acid at 15°C selectively brominate the aromatic ring at the para position relative to the acetamide group .

Table 1: Bromination Reaction Conditions and Outcomes

ReagentSolventTemperatureTimeProducts (Yields)Source
NBS, UV lightCCl₄RT3.5 hDibromide (3%), Tribromide (9%)
Br₂ in CH₃COOHCH₃COOH15°C1 hN-(5-Bromo-indan-6-yl)acetamide (20%)

Oxidation Reactions

The dihydroindenyl moiety undergoes oxidation to form indanone derivatives, a reaction critical for modifying the compound’s bicyclic structure:

  • Chromium Trioxide (CrO₃) : Treatment with CrO₃ in acetic acid at 55°C oxidizes the saturated ring to a ketone, yielding 5-acetamidoindan-1-one derivatives .

  • Side Reactions : Over-oxidation may occur, leading to brominated indanones (e.g., 5-amino-2,4-dibromo-indan-1-one) .

Table 2: Oxidation Reaction Parameters

Oxidizing AgentSolventTemperatureTimeProducts (Yields)Source
CrO₃CH₃COOH55°C1 h5-Acetamidoindan-1-one (50%)
CrO₃ + H₂SO₄H₂O/CH₃COOH55°C45 minBrominated indanones (5–10%)

Hydrolysis of the Acetamide Group

The acetamide functionality is hydrolyzed under acidic or basic conditions to regenerate the primary amine:

  • Acidic Hydrolysis : HBr generated in situ during bromination reactions cleaves the acetamide group, yielding 6-bromo-2,3-dihydro-1H-inden-5-amine .

  • Basic Hydrolysis : NaOH in aqueous ethanol at reflux converts the acetamide to the free amine, though this route is less commonly reported .

Equation :

N 6 Bromo inden 5 yl acetamideHBr6 Bromo inden 5 amine+Acetic Acid\text{N 6 Bromo inden 5 yl acetamide}\xrightarrow{\text{HBr}}\text{6 Bromo inden 5 amine}+\text{Acetic Acid}

Structural and Mechanistic Insights

  • Regioselectivity : Bromination favors the para position relative to the acetamide group due to its electron-withdrawing nature .

  • Steric Effects : The bicyclic structure limits substitution at the alpha position of the indane ring .

  • Spectroscopic Data :

    • ¹H NMR : Aromatic protons appear as doublets (δ 6.6–8.2 ppm); aliphatic protons show complex splitting due to geminal coupling .

    • ¹³C NMR : Carbonyl carbons resonate at δ 170–200 ppm, while brominated carbons exhibit deshielding .

Scientific Research Applications

Chemistry

In the field of chemistry, N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with desired properties. The compound can undergo several reactions such as oxidation, reduction, and substitution, making it versatile for synthetic applications .

This compound has been studied for its potential biological activities:

Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antibacterial effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Studies have reported minimum inhibitory concentrations (MICs) in the nanomolar range, highlighting their potential as therapeutic agents .

Antiviral Potential : Emerging studies suggest that this compound may possess antiviral properties. In vitro tests have shown promising results against viruses such as influenza and coronaviruses, indicating a favorable therapeutic index with low cytotoxicity .

Case Study 1: Antibacterial Evaluation

A study evaluated the antibacterial efficacy of this compound against a panel of bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity with MIC values significantly lower than those of conventional antibiotics.

Case Study 2: Antiviral Activity

In vitro studies conducted on cell lines infected with influenza virus demonstrated that this compound could inhibit viral replication effectively. The mechanism appears to involve interference with viral entry or replication processes within host cells.

Mechanism of Action

The mechanism of action of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine and acetamide functional groups. These interactions can modulate biological pathways, leading to the observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Inden Core

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
N-(6-Bromo-2,3-dihydro-1H-inden-5-yl)acetamide Br (6), Acetamide (5) C₁₁H₁₂BrNO 266.13 Pharmaceutical intermediate
N-(1-Cyano-2,3-dihydro-1H-inden-5-yl)acetamide CN (1), Acetamide (5) C₁₂H₁₂N₂O 200.24 Higher polarity due to cyano group; potential CNS applications
N-(1-Methoxy-2,3-dihydro-1H-inden-5-yl)acetamide OMe (1), Acetamide (5) C₁₂H₁₅NO₂ 217.25 Methoxy group enhances electron density; synthesized via photocatalytic C–H functionalization
N-(2,3-Dihydro-1H-inden-5-yl)-2-(4-hydroxyphenyl)acetamide 4-Hydroxyphenyl (Acetamide side chain) C₁₇H₁₇NO₂ 267.32 Phenolic group improves hydrogen bonding; potential antioxidant activity
N-(2,3-Dihydro-1H-inden-5-yl)-2-[2-(4-ethylphenyl)-pyrazolo-triazin-5-yl]acetamide Pyrazolo-triazine (Side chain) C₂₄H₂₇N₅O₂ 417.5 Designed for targeted receptor interactions (e.g., kinase inhibition)

Crystallographic and Physical Properties

  • Crystal Packing : Meta-substituted trichloro-acetamides () demonstrate that electron-withdrawing groups (e.g., Br, Cl) influence crystal symmetry and lattice constants. The bromo analog likely adopts distinct packing arrangements due to halogen bonding .
  • Thermal Stability : Bromine’s higher atomic mass may increase melting points compared to lighter substituents (e.g., CN, OMe), though experimental data are lacking .

Biological Activity

N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₂BrNO. Its structure features a bromine atom attached to an indane ring, which is further connected to an acetamide group. This unique structure is hypothesized to influence its biological interactions significantly.

Target Interactions

The compound is believed to interact with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, potentially leading to therapeutic effects.

Biochemical Pathways

Research indicates that this compound may affect several biochemical pathways related to inflammation and pain perception. Similar compounds have shown anti-inflammatory and analgesic activities, suggesting that this compound could exhibit similar effects .

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of various bacterial strains, although specific data on efficacy and mechanisms are still emerging.

Anticancer Activity

There is growing interest in the anticancer potential of this compound. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines. For instance, compounds structurally similar to this one have shown IC₅₀ values in the micromolar range against various cancers, indicating a potential for further development as an anticancer agent .

In Vitro Studies

In laboratory settings, this compound has been subjected to various assays to assess its biological activity:

Study Cell Line IC₅₀ (µM) Effect
Study 1MCF7 (Breast Cancer)15.0 ± 0.5Significant inhibition of cell proliferation
Study 2HEPG2 (Liver Cancer)12.8 ± 0.3Induction of apoptosis observed
Study 3A549 (Lung Cancer)20.5 ± 0.7Modulation of cell cycle progression

These results highlight the compound's potential as a lead for developing new anticancer therapies.

Cellular Effects

This compound influences cellular processes such as signaling pathways and gene expression. It has been shown to modulate specific pathways that are crucial for cancer cell survival and proliferation .

Molecular Mechanism

The molecular mechanism involves binding interactions with key enzymes or receptors, leading to alterations in their activity. This can result in changes in gene expression profiles that affect cellular functions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide, and how do reaction conditions impact yield and purity?

  • Methodology : The compound is typically synthesized via acylation of a brominated dihydroindenamine precursor. For example, coupling agents like TBTU () or NaH in DMF () are used under anhydrous conditions. Key factors include:

  • Temperature control (room temperature to 35°C) to minimize side reactions.
  • Solvent choice (dry DCM or DMF) to enhance reactivity .
  • Use of bases like lutidine to deprotonate the amine intermediate .
    • Data Table :
Reaction StepReagents/ConditionsYield RangePurity (HPLC)
AcylationTBTU, DCM, lutidine60-75%>95%
BrominationNBS, DMF, NaH45-65%85-90%

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Analytical Workflow :

  • NMR : 1^1H and 13^13C NMR identify acetamide protons (~2.0 ppm for CH3_3) and brominated aromatic signals (7.0-8.0 ppm) .
  • Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]+^+ at 280.07 m/z) .
  • X-ray Crystallography : SHELXL refines crystal structures, resolving challenges like bromine’s high electron density and potential disorder .

Advanced Research Questions

Q. How can researchers optimize bromination regioselectivity in dihydroinden precursors to avoid low yields?

  • Contradiction Analysis :

  • Issue : Competing bromination at C-4 vs. C-6 positions leads to mixed products.
  • Solutions :
  • Use directing groups (e.g., acetamide) to favor C-6 substitution .
  • Adjust stoichiometry of NBS (N-bromosuccinimide) to 1.1 equivalents for controlled reactivity .
  • Validation : Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:1) and isolate via column chromatography .

Q. What strategies resolve conflicting bioactivity data in cellular vs. in vivo assays?

  • Case Study : In HEK-blue NOD1/2 assays, the compound showed IL-8 inhibition (IC50_{50} = 1.2 µM), but in vivo murine models displayed no anti-inflammatory effects .
  • Methodology :

  • Pharmacokinetic Profiling : Assess blood-brain barrier penetration (logP = 2.8) and metabolic stability (t1/2_{1/2} < 1 hr in liver microsomes) .
  • Metabolite Identification : Use LC-MS to detect rapid glucuronidation, explaining reduced efficacy .

Q. How are crystallographic challenges (e.g., disorder, twinning) addressed during structure determination?

  • SHELX Workflow :

  • Twinning : Apply TWINLAW to model pseudo-merohedral twinning in space group P21_1/c .
  • Disorder : Refine bromine occupancy iteratively with PART instructions in SHELXL .
    • Validation : R-factor convergence below 0.05 and Δρmax < 0.3 eÅ3^{-3} ensure reliability .

Data Contradiction and Mechanistic Insights

Q. Why does this compound exhibit unexpected byproducts during coupling reactions?

  • Root Cause : Competing nucleophilic attack at the indenyl C-3 position generates a diastereomeric impurity (~15%) .
  • Mitigation :

  • Use bulky coupling agents (e.g., HATU instead of TBTU) to sterically hinder side reactions .
  • Purify via preparative HPLC (C18 column, 70% MeCN/H2_2O) .

Q. What structure-activity relationships (SAR) guide its potential as a kinase inhibitor?

  • Key Findings :

  • Bromine at C-6 enhances hydrophobic interactions with ATP-binding pockets (ΔG = -9.2 kcal/mol) .
  • Acetamide’s carbonyl forms hydrogen bonds with kinase hinge regions (e.g., EGFR T790M mutant) .
    • Data Table :
Target KinaseIC50_{50} (nM)Selectivity Index
EGFR12.515x over HER2
JAK22803x over JAK1

Notes for Experimental Design

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the acetamide group .
  • Biological Assays : Use THP-1 cells for IL-8/TNF-α profiling, but validate with primary PBMCs to reduce donor variability .
  • Crystallography : Collect high-resolution data (d < 0.8 Å) to resolve bromine anisotropy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.